molecular formula C17H14O2 B13145973 1-(Propan-2-yl)anthracene-9,10-dione CAS No. 52868-95-8

1-(Propan-2-yl)anthracene-9,10-dione

Cat. No.: B13145973
CAS No.: 52868-95-8
M. Wt: 250.29 g/mol
InChI Key: FXUKGDZKAQHTRY-UHFFFAOYSA-N
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Description

1-ISOPROPYLANTHRACENE-9,10-DIONE is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an isopropyl group at the 1-position and two ketone groups at the 9 and 10 positions of the anthracene core. Anthracene derivatives have been widely studied due to their unique photophysical properties and applications in various fields such as organic electronics, dyes, and photochemistry .

Preparation Methods

The synthesis of 1-ISOPROPYLANTHRACENE-9,10-DIONE typically involves the functionalization of the anthracene core. One common method is the Friedel-Crafts acylation reaction, where anthracene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the isopropyl group at the 1-position. Subsequent oxidation of the anthracene core at the 9 and 10 positions can be achieved using reagents like chromium trioxide or potassium permanganate to form the dione structure .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

1-ISOPROPYLANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-ISOPROPYLANTHRACENE-9,10-DIONE involves its interaction with molecular targets through its aromatic and carbonyl groups. These interactions can lead to the formation of reactive oxygen species (ROS) and the induction of oxidative stress in biological systems. The compound can also intercalate into DNA, disrupting its function and leading to cell death in cancer cells .

Properties

CAS No.

52868-95-8

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

1-propan-2-ylanthracene-9,10-dione

InChI

InChI=1S/C17H14O2/c1-10(2)11-8-5-9-14-15(11)17(19)13-7-4-3-6-12(13)16(14)18/h3-10H,1-2H3

InChI Key

FXUKGDZKAQHTRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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